Ethyl 4-Amino-3-bromo-5-fluorobenzoate
Overview
Description
Ethyl 4-Amino-3-bromo-5-fluorobenzoate is a compound with the CAS Number: 1160574-67-3 . It has a molecular weight of 262.08 . The compound is typically a yellow to brown solid .
Molecular Structure Analysis
The InChI Code for this compound is1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
. This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Pharmacological Activity
- Synthesis of Amino Acid Ester Derivatives: Amino acid ester derivatives containing 5-fluorouracil, including compounds structurally related to Ethyl 4-Amino-3-bromo-5-fluorobenzoate, have been synthesized for potential antitumor applications. These compounds have shown inhibitory effects against leukemia and liver cancer in in vitro studies (Xiong et al., 2009).
Chemical and Physical Properties
- Spectroscopic Properties: The spectroscopic properties of compounds similar to this compound have been studied. For instance, the synthesis and photophysical properties of ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate (EDMAADCy) were investigated to understand the molecular conformations and spectral behavior (Józefowicz et al., 2007).
Antimicrobial Activity
- Antimicrobial Activity of Related Compounds: Some derivatives of this compound have been evaluated for their antimicrobial properties. For example, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide was carried out, and their antimicrobial activities were assessed (Bayrak et al., 2009).
Synthesis Methods
- Regioselective Synthesis Strategies: Regioselective Heck cross-coupling strategies have been utilized for synthesizing thromboxane receptor antagonists, showcasing the utility of compounds structurally related to this compound in medicinal chemistry (D. C. W. and C. Mason, 1998).
Radiochemistry
- Radiochemistry and Protein Labeling: this compound analogs have been used in radiochemistry for labeling proteins. An efficient preparation of a related compound, N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), demonstrates its application in protein labeling for medical imaging (Tang et al., 2008).
Antiamoebic Activity and Cytotoxicity
- Antiamoebic Activity: this compound derivatives have been synthesized and evaluated for their antiamoebic activity. For instance, certain thiazole derivatives displayed good in vitro activity against Acanthamoeba polyphaga, with low cytotoxicity, suggesting their potential as amoebicidal agents (Shirai et al., 2013).
Synthesis of Fluorobromo Derivatives
- Fluorobromo Derivatives for Radiographic Use: The synthesis of fluoro-bromo derivatives of benzoic acid, including this compound, has been explored for their potential as radiographic opaques. These compounds have shown promising radiopaque properties in preliminary tests (Sprague et al., 1953).
Safety and Hazards
The compound has several hazard statements including H302, H315, H320, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
ethyl 4-amino-3-bromo-5-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKBHSSXYVBUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679229 | |
Record name | Ethyl 4-amino-3-bromo-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-67-3 | |
Record name | Ethyl 4-amino-3-bromo-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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